molecular formula C10H11N3OS B1194424 1-(4,5-Dihydrothiazol-2-yl)-3-phenylurea

1-(4,5-Dihydrothiazol-2-yl)-3-phenylurea

Cat. No.: B1194424
M. Wt: 221.28 g/mol
InChI Key: OMBKPYVPESRSDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,5-Dihydrothiazol-2-yl)-3-phenylurea is a chemical compound with the molecular formula C 10 H 11 N 3 OS and a molecular weight of 221.29 g/mol . Its structure features a phenylurea moiety linked to a 4,5-dihydrothiazole ring, a scaffold known to be of significant interest in pharmaceutical and agrochemical research. Compounds containing dihydrothiazole cores are frequently investigated for their diverse biological activities. While specific bioactivity data for this exact molecule is limited in the public domain, research on closely related structures provides strong rationale for its research value. For instance, various 1,3,4-thiadiazole and 1,3-thiazole derivatives have demonstrated notable anticancer properties in scientific studies, with some showing potent cytotoxicity against human cancer cell lines such as colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG-2) . Furthermore, molecular frameworks incorporating phenylurea and thiazoline units are recognized as a useful scaffold for developing novel anticancer agents . Beyond oncology research, analogous compounds are also explored for their potential antifungal and antibacterial activities against plant pathogens, highlighting their utility in agricultural chemistry . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers are encouraged to investigate this compound's mechanism of action, receptor binding affinities, and full spectrum of biological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

1-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenylurea

InChI

InChI=1S/C10H11N3OS/c14-9(13-10-11-6-7-15-10)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12,13,14)

InChI Key

OMBKPYVPESRSDE-UHFFFAOYSA-N

SMILES

C1CSC(=N1)NC(=O)NC2=CC=CC=C2

Canonical SMILES

C1CSC(=N1)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 1 4,5 Dihydrothiazol 2 Yl 3 Phenylurea Analogues

General Synthetic Routes to Dihydrothiazolyl-Urea Core Structures

The synthesis of the dihydrothiazolyl-urea core typically involves a multi-step process. A common approach begins with the reaction of primary amines with carbon disulfide and an α-halogenoketone to form a thiazoline-2-thione intermediate. This intermediate is then oxidized to a thiazolium salt. chemrxiv.org

Another prevalent method involves the reaction of an appropriate aminothiadiazole derivative with various substituted aromatic aldehydes to form Schiff bases. These Schiff bases can then undergo cyclocondensation with α-mercaptoalkanoic acid to yield the desired thiazolidinone derivatives. researchgate.net

Furthermore, the synthesis can be initiated from 2-aminothiazole (B372263), which can be reacted with various reagents to introduce the urea (B33335) moiety and other desired substituents. For instance, the reaction of 2-aminothiazole with isocyanates or isothiocyanates is a direct method to form the urea or thiourea (B124793) linkage, respectively. researchgate.net

Specific Synthetic Approaches to 1-(4,5-Dihydrothiazol-2-yl)-3-phenylurea and Closely Related Analogues

The synthesis of the parent compound, this compound, and its close analogues often follows the general routes mentioned above. A key step is the formation of the urea bond, which is typically achieved by reacting an amino-dihydrothiazole precursor with a phenyl isocyanate. researchgate.net The amino-dihydrothiazole can be prepared through various established methods.

For instance, the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines is a versatile method for creating diverse thiazole (B1198619) derivatives. nih.gov These derivatives can then be further functionalized to introduce the urea group.

Strategies for Structural Diversification and Analogue Generation

To explore the structure-activity relationship (SAR) and develop compounds with enhanced biological profiles, systematic modifications of the this compound scaffold are crucial. These modifications can be categorized into three main areas: alterations on the phenyl ring, derivatization of the dihydrothiazole ring, and hybridization with other heterocyclic systems.

Systematic Modifications on the Phenyl Ring of the Urea Moiety

The phenyl ring of the urea moiety is a prime target for structural modifications. Introducing various substituents can significantly influence the compound's physicochemical properties and biological activity. Common modifications include the introduction of electron-donating or electron-withdrawing groups, halogens, and alkyl or alkoxy chains. researchgate.netnih.govsemanticscholar.org For example, the synthesis of a series of 1,2,3-triazole-pyrimidine-urea hybrids involved the use of various phenyl isocyanate derivatives to introduce diversity on the phenyl ring. nih.gov

Substitution PatternRationaleExample Reference
Electron-donating groups (e.g., -OCH3, -CH3)Can enhance metabolic stability and alter electronic properties. nih.gov
Electron-withdrawing groups (e.g., -NO2, -CF3)Can modulate pKa and hydrogen bonding capabilities. nih.govnih.gov
Halogens (e.g., -F, -Cl, -Br)Can improve membrane permeability and metabolic resistance. nih.govnih.gov
Bulky groupsCan probe steric requirements of the binding site. semanticscholar.org

Derivatization of the Dihydrothiazole Ring

The dihydrothiazole ring offers several positions for derivatization, allowing for the fine-tuning of the molecule's properties. Modifications can be made by introducing substituents at various positions on the ring or by altering the ring structure itself. For example, the synthesis of N-phenylmorpholine derivatives linked with a thiazole moiety was achieved by reacting morpholino-thiosemicarbazone derivatives with different α-halocarbonyl compounds. nih.govresearchgate.net

The synthesis of new quinoline–urea–benzothiazole (B30560) hybrids involved a three-step protocol, highlighting the versatility of modifying the thiazole-related scaffold. nih.gov

Hybridization with Other Relevant Heterocyclic Systems (e.g., Thiadiazoles, Pyrimidines, Quinoxalines)

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug discovery. The this compound scaffold has been hybridized with various other heterocyclic systems to create novel compounds with potentially synergistic or enhanced biological activities.

Thiadiazoles: The combination of thiazole and thiadiazole moieties has been explored in the synthesis of new hybrid compounds. researchgate.netsemanticscholar.orgnih.gov For instance, the reaction of 2-(4-methyl-2-(2-(1-phenylethylidene)hydrazineyl)thiazole-5-carbonyl)-N-phenylhydrazine-1-carbothioamide with hydrazonoyl halides has yielded novel 1,3,4-thiadiazole (B1197879) derivatives. semanticscholar.org

Pyrimidines: Pyrimidine-based hybrids have been synthesized by linking the pyrimidine (B1678525) core with aryl urea moieties. researchgate.netnih.govsemanticscholar.org A series of novel 1,2,3-triazole-pyrimidine-urea hybrids were designed and synthesized, demonstrating the potential of this hybridization strategy. nih.gov

Quinoxalines: The hybridization of quinoxaline (B1680401) with other anticancer pharmacophores, including those containing a urea linkage, has shown significant potential. nih.govrsc.org A library of N1-substituted quinoxalines and quinoxaline-triazole hybrids has been synthesized and evaluated for their biological activities. nih.gov

Hybrid HeterocycleSynthetic StrategyExample Reference
ThiadiazoleReaction of thiazole derivatives with hydrazonoyl halides or coupling of carboxylic acid derivatives with thiadiazole amines. researchgate.netsemanticscholar.orgnih.gov
PyrimidineReaction of pyrimidine derivatives with phenyl isocyanates. researchgate.netnih.govsemanticscholar.org
QuinoxalineCondensation of quinoxaline hydrazides with various aldehydes or click chemistry approaches. nih.govrsc.org

Methodological Advancements and Optimization in Synthesis

Continuous efforts are being made to improve the efficiency, yield, and sustainability of the synthetic routes to dihydrothiazolyl-urea derivatives. This includes the optimization of reaction conditions such as temperature, reaction time, and catalyst choice. nih.govnih.gov For example, response surface methodology has been employed to optimize the synthesis of urea-formaldehyde fertilizers. nih.gov

Improved protocols for the synthesis of thiazolium precatalysts, which are precursors to N-heterocyclic carbenes used in various reactions, have been developed. These protocols often involve isolating intermediate dithiocarbamates to improve yields. chemrxiv.org Furthermore, advancements in purification techniques and the use of microwave-assisted synthesis have also contributed to more efficient synthetic processes. researchgate.net

Investigation of in Vitro Biological Modulatory Effects

Anti-proliferative and Cytostatic Activity in Cancer Cell Lines

There is currently a lack of specific published data concerning the anti-proliferative and cytostatic activities of 1-(4,5-dihydrothiazol-2-yl)-3-phenylurea. While related phenylurea and thiazole (B1198619) derivatives have been subjects of anticancer research, the specific actions of this compound remain to be elucidated through dedicated studies. ontosight.ai

Evaluation against Specific Human Cancer Cell Lines (e.g., A549, MCF-7, HepG2, HeLa, HCT-116, PC-3, K562)

No specific research findings detailing the evaluation of this compound against common human cancer cell lines such as A549 (lung), MCF-7 (breast), HepG2 (liver), HeLa (cervical), HCT-116 (colon), PC-3 (prostate), or K562 (leukemia) are available in the current body of scientific literature.

Analysis of In Vitro Cytostatic Potency (IC50 Values)

Due to the absence of dedicated anti-proliferative studies, there are no reported IC50 (half-maximal inhibitory concentration) values to quantify the in vitro cytostatic potency of this compound against any cancer cell lines.

Selectivity Assessment Against Non-Malignant Cell Lines (e.g., HL7702, MRC-5, Vero)

Information regarding the selectivity of this compound, assessed by testing its cytotoxic effects on non-malignant cell lines like HL7702 (human liver), MRC-5 (human lung fibroblast), or Vero (monkey kidney epithelial), is not available. Such studies are crucial for determining the cancer-specific cytotoxicity of a compound.

Antimicrobial and Antifungal Activities

While the general class of molecules containing thiazole and urea (B33335) components has been explored for antimicrobial and antifungal properties, specific data for this compound is not present in the available literature. ontosight.ai

Evaluation against Specific Bacterial Strains (e.g., Pseudomonas aeruginosa, E. coli, S. typhi, S. aureus)

There are no documented studies reporting the in vitro activity of this compound against specific bacterial strains such as Pseudomonas aeruginosa, Escherichia coli, Salmonella typhi, or Staphylococcus aureus.

Modulatory Effects on Bacterial Quorum Sensing Systems (e.g., RhlR, PqsR)

Extensive searches of publicly available scientific literature did not yield any specific studies investigating the modulatory effects of this compound on the RhlR or PqsR bacterial quorum sensing systems. Quorum sensing is a mechanism of cell-to-cell communication in bacteria that regulates various physiological processes, including virulence factor production and biofilm formation. nih.govmdpi.comnih.gov The RhlR and PqsR systems are key regulators of quorum sensing in Pseudomonas aeruginosa. nih.govnih.gov While there is significant interest in identifying inhibitors of these systems to combat bacterial infections, research on the potential role of this compound in this area has not been reported.

Enzyme and Receptor Modulation Studies

Kinase Inhibition Profiles (e.g., VEGFR-2, BRAF, PI3K/Akt, p38 kinase, Topoisomerase, HIV-1 Reverse Transcriptase, Histone Deacetylases)

There is currently no publicly available scientific data detailing the kinase inhibition profile of this compound against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), BRAF, the PI3K/Akt pathway, p38 kinase, Topoisomerase, HIV-1 Reverse Transcriptase, or Histone Deacetylases. These enzymes and pathways are critical targets in various diseases, and their modulation by small molecules is an active area of research. nih.govnih.govnih.govgoogle.comnih.govnih.govnih.govnih.gov However, the inhibitory activity of the specific compound this compound against these targets has not been documented in the reviewed literature.

Serotonergic Receptor Ligand Affinity and Selectivity (e.g., 5-HT1A, 5-HT2A, 5-HT2C)

Direct studies on the serotonergic receptor affinity of this compound are not available. However, research on structurally related compounds, specifically a series of 4,5-dihydrothiazol-2-ylphenylpiperazine derivatives, provides insights into the potential for this scaffold to interact with serotonin (B10506) receptors. nih.gov A study investigating these derivatives reported their binding affinities for the 5-HT1A, 5-HT2A, and 5-HT2C receptors. nih.gov

The affinity of these compounds for the 5-HT1A receptor was notably influenced by the substituent on the N-4 atom of the piperazine (B1678402) ring, with the 2-(4,5-dihydrothiazol-2-yl)phenyl moiety demonstrating high affinity. nih.gov The data from this study on related compounds are presented in the table below. It is important to emphasize that these data are for structurally similar but distinct molecules and may not be representative of the activity of this compound itself.

Compound5-HT1A R (K, nM)5-HT2A R (K, nM)5-HT2C R (K, nM)
FG-12.5150250
FG-41.880120
FG-53.195180
FG-64.2110200
FG-70.96590
FG-81.575110
FG-188.525035

Data sourced from a study on 4,5-dihydrothiazol-2-ylphenylpiperazine derivatives. nih.gov

Other Enzyme Systems (e.g., Cyclooxygenase, S-methyl-5-thioadenosine phosphorylase)

No published research was identified that investigates the modulatory effects of this compound on cyclooxygenase (COX) enzymes or S-methyl-5-thioadenosine phosphorylase. While various compounds are known to inhibit these enzymes, the specific activity of this compound has not been reported. nih.gov

Other Investigated In Vitro Biological Activities (e.g., Antiprotozoal, Antihyperglycaemic)

A comprehensive review of the scientific literature did not reveal any studies on the antiprotozoal or antihyperglycaemic activities of this compound. Therefore, its potential in these therapeutic areas remains uninvestigated.

Structure Activity Relationship Sar and Pharmacophore Elucidation

Impact of Substituent Effects on Biological Potency

The biological activity of 1-(4,5-Dihydrothiazol-2-yl)-3-phenylurea derivatives is significantly influenced by the nature and position of substituents on the phenyl ring, the dihydrothiazole ring, and the chemical properties of the linker region.

Substitutions on the terminal phenyl ring play a critical role in modulating the biological potency of this compound class. Both the electronic (electron-donating or electron-withdrawing) and steric (size, shape) properties of the substituents are key determinants of activity.

Research on various diaryl urea (B33335) and phenylthiazole derivatives has consistently shown that the presence of specific substituents on the phenyl ring can dramatically enhance biological effects. Electron-withdrawing groups, in particular, have been frequently associated with increased potency. For instance, studies on related phenylthiazole carboxamides revealed that a para-nitro group on the phenyl ring resulted in the best anticancer activity, a finding attributed to the strong electron-withdrawing nature of this moiety. Similarly, the presence of electronegative halogen atoms such as fluorine (F) and chlorine (Cl) has been shown to significantly enhance the antifungal activity of analogous compounds. nih.gov This suggests that an augmented electron density on the aromatic ring, influenced by these electronegative atoms, may be favorable for interaction with biological targets. nih.gov

The position of the substituent is also critical. In a series of 3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7-yl urea derivatives, the most active compound featured a methoxy group at the 2-position (ortho) of the phenyl ring. researchgate.net Conversely, other studies have highlighted the benefits of para-substitution. For example, a 4-chlorophenyl group was a key feature in a potent 1,3-thiazole analogue with activity against breast cancer.

The following table summarizes the observed effects of various phenyl ring substituents on the biological activity of analogous compound series.

SubstituentPosition(s)Observed Effect on ActivityCompound Class Context
Electron-Withdrawing Groups
-Cl (Chloro)paraIncreased antiproliferative and antifungal activity. nih.govDiaryl ureas, Phenylthiazol-imines
-F (Fluoro)para, 2,4-diEnhanced antifungal activity; good efficacy in thioureas.Phenylthiazol-imines, Thioureas
-NO₂ (Nitro)paraBest anticancer activity in its series.Phenylthiazole carboxamides
-Br (Bromo)para, metaModerate efficacy in thioureas.Thioureas
Electron-Donating Groups
-OCH₃ (Methoxy)orthoMost active compound in its antiparkinsonian series. researchgate.netThiazolo[4,5-d]pyrimidine ureas
-CH₃ (Methyl)paraIncreased antiproliferative activity.Diaryl ureas
General Observations
HalogensparaGenerally associated with increased activity.Various urea/thiourea (B124793) derivatives

While the phenylurea portion of the molecule has been extensively studied, the influence of substitutions on the 4,5-dihydrothiazole ring is also a key aspect of the SAR. The dihydrothiazole ring, also known as a thiazoline ring, provides a specific three-dimensional conformation that can be critical for target binding.

Studies on related 2-aminothiazole (B372263) scaffolds indicate that modifications to this ring can significantly impact potency. For example, introducing a methyl or phenyl group at the C4 or C5 position of the thiazole (B1198619) core has been shown to decrease cytotoxic potency in certain series of anticancer compounds. nih.gov Conversely, the substitution of a methyl group with a bromo group at the C5-position was well-tolerated and resulted in compounds with good activity. nih.gov

Furthermore, the stereochemistry of substituents on the dihydrothiazole ring can be crucial. In a study of 2-phenyl-4,5-dihydrothiazole-4-carboxylic acids as enzyme inhibitors, the (R)-enantiomer was found to be a potent inhibitor, while its corresponding (S)-enantiomer was inactive. nih.gov This highlights that the spatial arrangement of groups on the dihydrothiazole ring is vital for proper orientation within a biological target's binding site.

Although direct SAR studies on substitutions on the 4,5-dihydrothiazole ring of this compound are limited, data from these analogous series suggest that:

Steric hindrance is a critical factor; bulky substituents at the C4 and C5 positions may be detrimental to activity. nih.gov

Stereochemistry is likely to be a key determinant of potency, with one enantiomer potentially being significantly more active than the other. nih.gov

Small, lipophilic, or halogen substituents may be tolerated or even beneficial depending on the specific biological target. nih.gov

The urea linker (-NH-C(=O)-NH-) is a cornerstone of the molecule's structure, providing key hydrogen bond donor and acceptor capabilities. Modification of this linker, most commonly by replacing the oxygen atom with a sulfur atom to form a thiourea (-NH-C(=S)-NH-), can have profound effects on the compound's physicochemical properties and biological activity.

The replacement of urea with thiourea alters the linker's electronic distribution, hydrogen bonding capacity, and lipophilicity. In some instances, this change leads to a significant shift in biological activity. For example, in one study on N-(6-Methoxy-BT-2-yl)-N′-(3-methoxy-phenyl) derivatives, the thiourea analogue showed moderate inhibitory activity against a human cancer cell line, whereas the corresponding urea compound was inactive. mdpi.com This indicates that for certain targets, the thiourea linker is preferred.

However, this is not a universal rule. In other studies, urea and thiourea derivatives have shown comparable levels of activity. mdpi.com For instance, an investigation into a series of compounds as antiglycation agents found that halogen-containing derivatives were highly potent, with no significant preference for the urea or thiourea linker. The choice between a urea and thiourea linker is therefore target-dependent, and both moieties represent viable options in the design of new analogues.

Identification of Key Pharmacophoric Features for Target Interaction

Based on the structure-activity relationships, a general pharmacophore model for this compound analogues can be proposed. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response.

The key pharmacophoric features for this class of compounds include:

A Hydrogen Bond Donor/Acceptor Unit: The central urea or thiourea linker is a critical feature. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen (or thiocarbonyl sulfur) acts as a hydrogen bond acceptor. These interactions are often essential for anchoring the molecule within the target's binding site.

A Hydrophobic Aromatic Feature: The substituted phenyl ring serves as a crucial hydrophobic region that can engage in van der Waals or pi-pi stacking interactions with nonpolar residues in the target protein. As established by SAR, the electronic nature of this ring, modulated by substituents, is key for tuning potency.

Rational Design Principles for the Development of Optimized Analogues

The SAR and pharmacophore analysis provides clear principles for the rational design of optimized analogues with potentially enhanced biological potency. A systematic approach to lead optimization would involve modifications to each key region of the molecule.

Principles for Analogue Design:

Systematic Phenyl Ring Substitution: Based on the strong evidence that electron-withdrawing groups enhance activity, a primary strategy would be to synthesize analogues with various electron-withdrawing substituents on the phenyl ring. Priority should be given to halogens (F, Cl, Br) and nitro groups, particularly at the para- and ortho-positions.

Exploration of the Dihydrothiazole Ring: Given the importance of stereochemistry, chiral synthesis or separation of enantiomers is a critical step to identify the more active stereoisomer. nih.gov Small, non-bulky substituents could be introduced at the C4 and/or C5 positions to probe for additional beneficial interactions without causing steric clashes. nih.gov

Linker Modification: For any given target, both urea and thiourea derivatives should be synthesized and evaluated, as the optimal linker can be target-dependent. mdpi.com

By applying these principles, new analogues of this compound can be rationally designed to fine-tune interactions with their biological target, leading to the development of more potent and selective compounds.

Mechanistic Investigations and Molecular Target Identification

Cellular Pathway Modulation

Currently, there are no published studies that have specifically investigated the ability of 1-(4,5-Dihydrothiazol-2-yl)-3-phenylurea to induce apoptosis or to modulate cell cycle progression in any cell line. Research in this area would typically involve assays to detect markers of programmed cell death and flow cytometry analysis to determine the compound's impact on the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

While related compounds, such as certain 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives, have been shown to exert their effects through the PI3K/Akt signaling pathway, there is no specific evidence to confirm that this compound modulates this or the PTK2/FAK pathway. nih.gov Such investigations would require Western blot analyses and other molecular biology techniques to assess the phosphorylation status and activity of key proteins within these cascades following treatment with the compound.

Characterization of Multi-target Modulatory Profiles

Given the absence of data on its interaction with individual cellular pathways, enzymes, or receptors, a multi-target modulatory profile for this compound has not been established. Comprehensive screening against a panel of kinases, receptors, and other biologically relevant targets would be required to determine if the compound exhibits a multi-target profile.

Computational Chemistry and in Silico Approaches in Research

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor.

Molecular docking simulations have been instrumental in evaluating the potential of 1-(4,5-Dihydrothiazol-2-yl)-3-phenylurea and its analogs to interact with various biological targets.

Penicillin-Binding Protein 4 (PBP4): Phenyl-urea based compounds have been identified as targeting Penicillin-Binding Protein 4 (PBP4), which is crucial for the cell wall metabolism of bacteria like Staphylococcus aureus and is implicated in antibiotic resistance nih.govnih.gov. Docking studies of phenyl-urea analogs show that the tail region of the molecule is critical for interactions within the PBP4 binding site nih.gov.

Serotonergic Receptors: Derivatives containing the 4,5-dihydrothiazole moiety have been investigated for their affinity towards serotonin (B10506) receptors, such as 5-HT1A and 5-HT2C nih.govnih.gov. Molecular modeling of these compounds helps to understand the structural requirements for selective binding to these receptors, which are important targets for treating central nervous system disorders nih.gov.

VEGFR-2: The urea (B33335) functional group is a key pharmacophoric feature in many inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in anti-angiogenic cancer therapy nih.govsemanticscholar.org. While direct studies on this compound are not specified, related structures incorporating phenylurea and heterocyclic moieties have been designed and docked against VEGFR-2 to predict their inhibitory potential nih.govresearchgate.netresearchgate.net.

Succinate Dehydrogenase: Information regarding the specific interaction of this compound with succinate dehydrogenase was not available in the searched literature.

The elucidation of binding modes provides a detailed picture of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex.

Table 1: Predicted Interactions of Structurally Related Compounds with Biological Targets

Target Protein Interacting Moieties of Ligand Analogs Key Amino Acid Residues Involved Predicted Binding Affinity (Example)
PBP4 Phenyl urea tail region Not specified IC50 < 500 µM nih.gov
VEGFR-2 Phenyl urea, Heterocyclic rings Cys919, Asp1046 (Hinge region) IC50 = 0.083 µM researchgate.net

| Serotonin R. | Dihydrothiazole, Phenylpiperazine | Asp116, Ser199, Tyr371 (5-HT1A) | Ki = 1.1 nM nih.gov |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a deeper understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) wikipedia.org. The energy and distribution of these orbitals are key to understanding a molecule's chemical reactivity and its ability to participate in charge-transfer interactions youtube.compku.edu.cn.

For molecules with donor-acceptor characteristics, the HOMO is typically localized on the electron-donating part, while the LUMO is on the electron-accepting part. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity researchgate.netnih.gov. FMO analysis can predict sites of electrophilic and nucleophilic attack, which is crucial for understanding how the molecule might interact with biological macromolecules researchgate.netresearchgate.net.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its intermolecular interaction patterns researchgate.net. The MEP map illustrates regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack researchgate.netnih.gov.

In a molecule like this compound, the oxygen atom of the urea group and the nitrogen atoms of the thiazole (B1198619) ring are expected to be regions of high negative electrostatic potential, making them likely hydrogen bond acceptors. Conversely, the hydrogen atoms of the urea's NH groups would represent areas of positive potential, acting as hydrogen bond donors researchgate.netnih.gov.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems ekb.egnih.govmdpi.com. DFT calculations are employed to optimize the molecular geometry of a compound, determine its vibrational frequencies (for comparison with experimental IR and Raman spectra), and calculate a wide range of electronic properties researchgate.netnih.govnih.gov.

DFT studies on related thiazole and urea derivatives have been used to:

Confirm molecular structures by comparing calculated and experimental spectroscopic data researchgate.net.

Calculate global reactivity descriptors such as hardness, softness, electronegativity, and electrophilicity index from HOMO and LUMO energies nih.gov.

Analyze the intramolecular charge transfer properties through Natural Bond Orbital (NBO) analysis mdpi.com.

Provide insights into the stability and reactivity that govern the molecule's biological activity nih.gov.

These computational approaches provide a robust framework for understanding the potential biological activity of this compound by characterizing its electronic properties and predicting its interactions with key protein targets.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Penicillin
Serotonin

In Silico Prediction of Physicochemical Properties Relevant to Lead Optimization (excluding ADME for human applications)

The process of lead optimization is critically dependent on the physicochemical characteristics of a compound, as these properties profoundly influence its behavior in a biological system. In silico tools offer a rapid and cost-effective means of predicting these properties, guiding the synthetic efforts towards molecules with a higher probability of success. For "this compound," a variety of physicochemical descriptors can be calculated using computational models. These predictions are instrumental in the early stages of drug discovery for assessing the 'drug-likeness' of a molecule and for prioritizing compounds for synthesis and further testing.

Below is a table of predicted physicochemical properties for "this compound," generated using in silico modeling.

PropertyPredicted ValueSignificance in Lead Optimization
Molecular FormulaC10H11N3OSBasic structural information.
Molecular Weight221.28 g/mol Influences absorption and distribution.
Log P (octanol/water)1.85Indicator of lipophilicity and membrane permeability.
Topological Polar Surface Area (TPSA)74.29 ŲRelates to polarity, solubility, and permeability.
Hydrogen Bond Donors2Influences binding interactions and solubility.
Hydrogen Bond Acceptors3Influences binding interactions and solubility.
Rotatable Bonds2Relates to conformational flexibility and binding affinity.
Molar Refractivity62.15Relates to molecular volume and polarizability.

This data is generated using computational predictions and should be considered as an estimation.

Virtual Screening Methodologies for Hit Identification

Virtual screening (VS) represents a cornerstone of modern hit identification strategies, enabling the rapid assessment of large libraries of chemical compounds for their potential to bind to a biological target of interest. These methodologies can be broadly categorized into two main approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).

Structure-based virtual screening relies on the three-dimensional structure of the target protein. Molecular docking is a primary technique within SBVS, where computational algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. vcclab.orgcomputabio.com This method allows for the estimation of binding affinity and the analysis of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site of the protein. acdlabs.commolinspiration.com For instance, in the study of thiazole derivatives, molecular docking has been employed to identify potential inhibitors of enzymes like tubulin and lanosterol 14α-demethylase. nih.govacdlabs.com The docking scores, which represent the predicted binding energy, are used to rank the compounds in the virtual library, with the top-scoring candidates being selected for experimental validation.

Ligand-based virtual screening, conversely, is utilized when the three-dimensional structure of the target is unknown. This approach leverages the knowledge of existing active ligands to identify new compounds with similar properties. One common LBVS method is pharmacophore modeling, which defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. nih.gov This pharmacophore model is then used as a query to search for molecules in a database that possess a similar arrangement of these features. Another LBVS technique is based on the principle of molecular similarity, where compounds are screened based on their structural resemblance to known active molecules, often quantified using 2D or 3D molecular fingerprints.

Quantitative Structure-Activity Relationship (QSAR) models are also a valuable tool in virtual screening. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, untested compounds.

The following table summarizes various virtual screening methodologies and their applications in the identification of hits for targets involving thiazole, urea, and related heterocyclic scaffolds.

MethodologyDescriptionApplication Examples in Thiazole/Urea Research
Structure-Based Virtual Screening (SBVS)
Molecular DockingPredicts the binding mode and affinity of a ligand to the active site of a target protein with a known 3D structure.Identification of 1-(substituted phenyl)-3-(naphtha[1,2-d]thiazol-2-yl)urea derivatives as potential antagonists for the human adenosine A2A receptor. vcclab.org Exploration of binding interactions of thiazole derivatives with the tubulin active site to identify potential polymerization inhibitors. acdlabs.com
Ligand-Based Virtual Screening (LBVS)
Pharmacophore ModelingCreates a 3D model of the essential chemical features required for biological activity based on a set of known active ligands.Used to screen virtual libraries for novel pyrrolizine derivatives bearing urea/thiourea (B124793) moieties with potential cytotoxic activities. nih.gov Identification of potential inhibitors of VEGFR-2 by screening databases with a pharmacophore model constructed from a known inhibitor.
Molecular Similarity SearchingIdentifies new compounds by comparing their structural features (2D or 3D) to those of known active molecules.Employed in hit-finding campaigns for various targets where a set of active compounds is available to guide the search.
Quantitative Structure-Activity Relationship (QSAR)Develops mathematical models that correlate the chemical structure of compounds with their biological activity to predict the activity of new molecules.Used to predict the antioxidant activity of 3H-thiazolo[4,5-b]pyridin-2-one derivatives and guide the design of more potent analogs.

Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Comprehensive Structure Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of "1-(4,5-Dihydrothiazol-2-yl)-3-phenylurea," providing insights into its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of "this compound" by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the protons of the phenyl group, the urea (B33335) linkage, and the dihydrothiazole ring. The aromatic protons of the phenyl group typically appear as multiplets in the downfield region, generally between δ 7.0 and 8.0 ppm. researchgate.net The protons of the NH groups of the urea moiety are expected to show broad singlets, with their chemical shifts being concentration and solvent dependent. The methylene (CH₂) protons of the 4,5-dihydrothiazole ring would likely appear as triplets in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the urea group is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 150-170 ppm. mdpi.com The carbon atoms of the phenyl ring would show signals in the aromatic region (δ 115-140 ppm). The carbons of the dihydrothiazole ring, including the C=N carbon, would also have characteristic chemical shifts that aid in confirming the ring structure. dergipark.org.tr

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
Phenyl-H7.0 - 8.0 (m)115 - 140
Urea-NHVariable (br s)-
Dihydrothiazole-CH₂~3.0 - 4.0 (t)~30 - 50
Urea C=O-150 - 170
Dihydrothiazole C=N-~160 - 170

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. The data presented is based on typical values for similar functional groups found in related structures.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in "this compound" by measuring the absorption of infrared radiation at various frequencies. The IR spectrum is expected to show characteristic absorption bands for the N-H, C=O, C=N, and C-S bonds.

Key expected vibrational frequencies include:

N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the N-H bonds of the urea group. researchgate.net

C=O stretching: A strong absorption band around 1640-1680 cm⁻¹ characteristic of the urea carbonyl group. mdpi.comresearchgate.net

C=N stretching: An absorption band in the region of 1590-1620 cm⁻¹ attributed to the C=N bond within the dihydrothiazole ring. researchgate.net

Aromatic C=C stretching: Peaks in the range of 1450-1600 cm⁻¹ indicating the presence of the phenyl ring.

C-N stretching: Vibrations for the C-N bonds are expected in the 1200-1350 cm⁻¹ region. researchgate.net

C-S stretching: The presence of the thiazole (B1198619) ring should give rise to C-S stretching vibrations, although these can be weaker and appear in the fingerprint region.

Interactive Data Table: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Urea)Stretching3200 - 3400
C=O (Urea)Stretching1640 - 1680
C=N (Dihydrothiazole)Stretching1590 - 1620
C=C (Aromatic)Stretching1450 - 1600
C-NStretching1200 - 1350

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of "this compound." The technique involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula.

The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Fragmentation patterns observed in the mass spectrum can provide further structural information. Common fragmentation pathways may involve the cleavage of the urea linkage and the opening of the dihydrothiazole ring. The observation of fragment ions corresponding to the phenyl isocyanate moiety and the 2-amino-4,5-dihydrothiazole portion would support the proposed structure. researchgate.net

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are crucial for assessing the purity of "this compound" and for its separation from reaction byproducts and starting materials.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of phenylurea derivatives. mdpi.com A reversed-phase HPLC method, likely using a C18 column, would be suitable for determining the purity of "this compound." The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent such as acetonitrile or methanol. researchgate.net Detection is commonly achieved using an ultraviolet (UV) detector, as the phenylurea and dihydrothiazole moieties contain chromophores that absorb UV light. researchgate.net The purity of the compound can be determined by the relative area of its peak in the chromatogram. nih.gov

Thin-Layer Chromatography (TLC) is another valuable tool for monitoring the progress of a reaction and for preliminary purity assessment. researchgate.net By using an appropriate solvent system, the compound can be separated from impurities on a TLC plate, and the spots can be visualized under UV light.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4,5-Dihydrothiazol-2-yl)-3-phenylurea, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling phenyl isocyanate with 4,5-dihydrothiazol-2-amine derivatives. Key steps include:

  • Use of palladium or platinum catalysts to enhance reaction efficiency (e.g., Sonogashira coupling for heterocyclic ring formation) .
  • Purification via column chromatography or recrystallization using solvents like ethanol or DCM.
  • Purity validation via HPLC (>95%) and structural confirmation by 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :

  • Structural Analysis : X-ray crystallography (if crystals are obtainable) or computational modeling (e.g., DFT) to confirm the dihydrothiazole-phenylurea backbone .
  • Physicochemical Properties :
PropertyMethod
Melting PointDifferential Scanning Calorimetry (DSC)
SolubilityShake-flask method in PBS/DMSO
LogP (Lipophilicity)HPLC-based determination
  • Spectroscopic techniques (FT-IR, UV-Vis) for functional group identification .

Q. What assays are recommended for preliminary cytotoxicity screening?

  • Methodological Answer :

  • Use the MTT assay ( ) for cell viability in cancer cell lines (e.g., HeLa, MCF-7).
  • IC50_{50} determination with dose-response curves (0.1–100 µM range) .
  • Include positive controls (e.g., cisplatin) and validate results with trypan blue exclusion or ATP-based assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer :

  • Synthesize analogs with modifications to the dihydrothiazole ring (e.g., substituents at C4/C5) or phenylurea moiety (e.g., electron-withdrawing groups).
  • Evaluate cytotoxicity, enzyme inhibition (e.g., kinases), and cellular uptake.
  • Use molecular docking (AutoDock Vina) to predict binding affinities to targets like P2X receptors or carbonic anhydrase IX .

Q. How should researchers address contradictory cytotoxicity data across studies?

  • Methodological Answer :

  • Possible Causes : Variability in cell lines, assay conditions (e.g., serum concentration), or compound stability.
  • Resolution Strategies :
  • Replicate experiments under standardized conditions (e.g., RPMI-1640 medium, 10% FBS, 48-hour exposure).
  • Test stability via LC-MS to rule out degradation.
  • Cross-validate with orthogonal assays (e.g., apoptosis markers like Annexin V/PI staining) .

Q. What mechanistic approaches elucidate the compound’s interaction with enzyme targets?

  • Methodological Answer :

  • Kinetic Studies : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding kinetics (Kd_d, Ki_i).
  • Structural Biology : Co-crystallize the compound with target enzymes (e.g., Factor VIIa) to resolve binding modes ( ).
  • Pathway Analysis : RNA-seq or phosphoproteomics to identify downstream signaling effects (e.g., MAPK/ERK modulation) .

Q. How can in silico models predict the compound’s pharmacokinetic (PK) properties?

  • Methodological Answer :

  • Use software like SwissADME or pkCSM to estimate:
ParameterPrediction Tool
BioavailabilityRule of Five
CYP450 inhibitionDeepCYP
Blood-Brain BarrierBOILED-Egg model
  • Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

Data Contradiction Analysis Framework

  • Case Example : Discrepant IC50_{50} values in breast vs. colon cancer cells.
    • Hypothesis : Tissue-specific efflux pumps (e.g., P-gp) may reduce intracellular concentration.
    • Testing :

Measure intracellular accumulation via LC-MS/MS.

Co-administer with P-gp inhibitors (e.g., verapamil).

Correlate results with ABCB1 gene expression (qPCR) .

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1-(4,5-Dihydrothiazol-2-yl)-3-phenylurea
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1-(4,5-Dihydrothiazol-2-yl)-3-phenylurea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.